Comparative Biochemical Potency: ROS kinases-IN-2 vs. ROS kinases-IN-1
Within the same patent series, ROS kinases-IN-2 and ROS kinases-IN-1 represent structurally related analogs with distinct biochemical profiles. ROS kinases-IN-2 achieves 21.53% inhibition of ROS kinase at 10 μM [1]. In contrast, ROS kinases-IN-1 exhibits an IC50 value of 1.22 μM against ROS tyrosine kinase, indicating substantially greater potency at the target enzyme . The data are derived from the same patent disclosure (WO2014141129A2), ensuring comparable assay framework despite the difference in reported metrics (percent inhibition vs. IC50) [1].
| Evidence Dimension | ROS kinase inhibitory activity |
|---|---|
| Target Compound Data | 21.53% inhibition at 10 μM |
| Comparator Or Baseline | ROS kinases-IN-1 (CAS 370096-57-4): IC50 = 1.22 μM |
| Quantified Difference | ROS kinases-IN-1 exhibits >8-fold higher potency (IC50 1.22 μM vs. weak inhibition at 10 μM for ROS kinases-IN-2) |
| Conditions | ROS kinase biochemical assay; details per WO2014141129A2 [1] |
Why This Matters
Researchers requiring lower potency for dose-response titration studies or comparative SAR analysis should select ROS kinases-IN-2, whereas studies requiring robust ROS1 inhibition necessitate ROS kinases-IN-1.
- [1] Pfizer Inc. WO2014141129A2 - Novel methods, compounds, and compositions for inhibition of ROS. 2014. View Source
